molecular formula C13H16N2O B11044989 1-[2-(3-Pyridyl)piperidino]-2-propen-1-one

1-[2-(3-Pyridyl)piperidino]-2-propen-1-one

Cat. No.: B11044989
M. Wt: 216.28 g/mol
InChI Key: QLNDFYZOUMOFLQ-UHFFFAOYSA-N
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Description

1-[2-(3-Pyridyl)piperidino]-2-propen-1-one is a heterocyclic compound that features a pyridine ring and a piperidine ring connected by a propenone linker. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and piperidine moieties in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Pyridyl)piperidino]-2-propen-1-one typically involves the reaction of 3-pyridylpiperidine with propenone derivatives under controlled conditions. One common method is the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration . The reaction conditions often require the use of catalysts such as triphenylphosphine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Pyridyl)piperidino]-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced ketones or alcohols, and substituted pyridine derivatives .

Scientific Research Applications

1-[2-(3-Pyridyl)piperidino]-2-propen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-Pyridyl)piperidino]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. The pyridine and piperidine moieties contribute to its binding affinity and specificity towards target proteins .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-(2-pyridin-3-ylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C13H16N2O/c1-2-13(16)15-9-4-3-7-12(15)11-6-5-8-14-10-11/h2,5-6,8,10,12H,1,3-4,7,9H2

InChI Key

QLNDFYZOUMOFLQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCCC1C2=CN=CC=C2

Origin of Product

United States

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